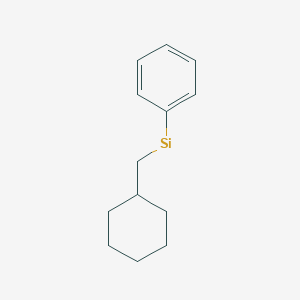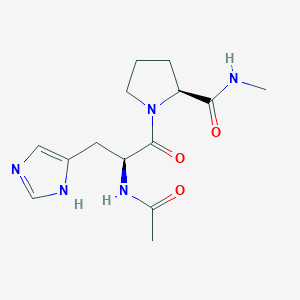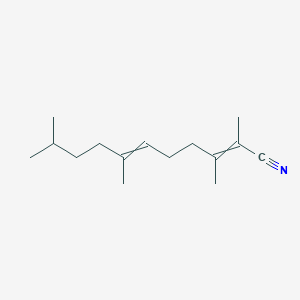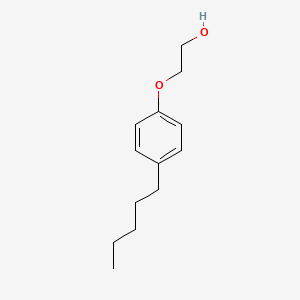
2-(4-Pentylphenoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pentylphenoxy)ethan-1-ol is an organic compound that belongs to the class of phenol ethers It consists of a phenol group substituted with a pentyl chain and an ethan-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenoxy)ethan-1-ol typically involves the nucleophilic aromatic substitution reaction of 4-pentylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds as follows:
- Dissolve 4-pentylphenol in a suitable solvent such as ethanol.
- Add sodium hydroxide to the solution to deprotonate the phenol group, forming the phenoxide ion.
- Introduce ethylene oxide to the reaction mixture, allowing it to react with the phenoxide ion to form this compound.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified using large-scale distillation columns or chromatographic techniques.
化学反应分析
Types of Reactions
2-(4-Pentylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenol group can be reduced to form the corresponding cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(4-Pentylphenoxy)acetaldehyde or 2-(4-Pentylphenoxy)acetic acid.
Reduction: Formation of 2-(4-Pentylcyclohexyloxy)ethan-1-ol.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives of this compound.
科学研究应用
2-(4-Pentylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-Pentylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenol ether moiety can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
2-(4-Pentylphenoxy)ethan-1-ol can be compared with other phenol ethers such as:
2-(4-Methylphenoxy)ethan-1-ol: Similar structure but with a methyl group instead of a pentyl group.
2-(4-Ethylphenoxy)ethan-1-ol: Similar structure but with an ethyl group instead of a pentyl group.
2-(4-Propylphenoxy)ethan-1-ol: Similar structure but with a propyl group instead of a pentyl group.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes, potentially leading to different biological activities and applications.
属性
CAS 编号 |
64673-00-3 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
2-(4-pentylphenoxy)ethanol |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-12-6-8-13(9-7-12)15-11-10-14/h6-9,14H,2-5,10-11H2,1H3 |
InChI 键 |
ITUGPAXGWIFXMP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
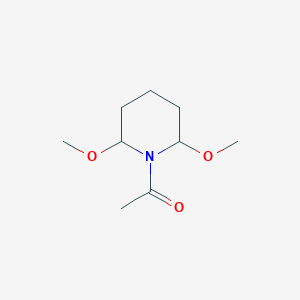
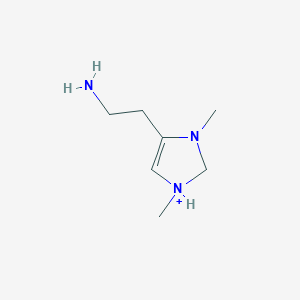
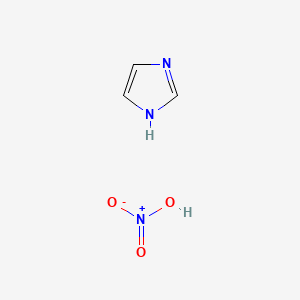
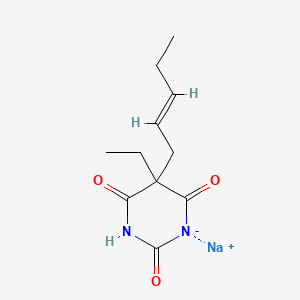
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
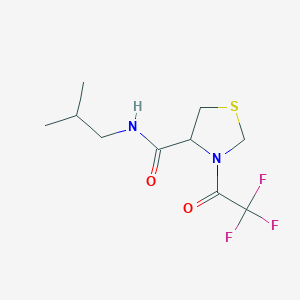
![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
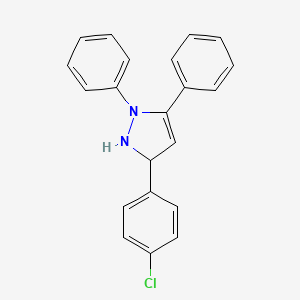
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
